molecular formula C18H21F2N3O4S B2865587 Ethyl 4-[1-[4-(difluoromethylsulfanyl)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 857494-09-8

Ethyl 4-[1-[4-(difluoromethylsulfanyl)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No. B2865587
CAS RN: 857494-09-8
M. Wt: 413.44
InChI Key: LELFNSBVFIWKKJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrrolidinone ring, and a phenyl ring with a difluoromethylsulfanyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. X-ray diffraction analysis could be used to determine the exact structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the piperazine ring might undergo reactions with electrophiles, and the difluoromethylsulfanyl group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents .

Scientific Research Applications

Structural Analysis and Complex Formation Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate, a related compound, has been studied for its ability to form complexes with Ni(II), Zn(II), and Cd(II). These complexes have been characterized using various spectroscopic and DFT methods, revealing unique binding geometries and interactions with the metals (Prakash et al., 2014).

Insecticide Research Research into structurally related compounds, such as 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), has demonstrated potential applications in insecticide development. This particular compound showed significant biological activities against armyworms, suggesting that similar piperazine derivatives could be useful in pest control (Cai et al., 2010).

Antituberculosis Activity A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, compounds related to the subject chemical, were synthesized and evaluated for their antituberculosis activity. One of the compounds was found to be particularly effective, indicating the potential of such derivatives in tuberculosis treatment (Jeankumar et al., 2013).

Antimicrobial and Enzyme Inhibition Studies Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been investigated for their antimicrobial and enzyme inhibitory activities. These studies provide a basis for understanding the potential of piperazine derivatives in treating microbial infections and modulating enzymatic processes (Başoğlu et al., 2013).

Soluble Epoxide Hydrolase Inhibition Compounds such as 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide, structurally related to the target molecule, have been identified as inhibitors of soluble epoxide hydrolase. This indicates potential applications in the study of diseases and the development of therapeutic agents targeting this enzyme (Thalji et al., 2013).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules it interacts with. For example, some piperazine derivatives have been found to have neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, especially if it is a novel substance with unknown properties .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For example, if the compound shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

ethyl 4-[1-[4-(difluoromethylsulfanyl)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O4S/c1-2-27-18(26)22-9-7-21(8-10-22)14-11-15(24)23(16(14)25)12-3-5-13(6-4-12)28-17(19)20/h3-6,14,17H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELFNSBVFIWKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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